BenchChemオンラインストアへようこそ!

delta(9)-Tetrahydrocannabinolic acid

Cannabinoid Receptor Pharmacology Psychoactivity Binding Affinity

For analytical labs requiring unambiguous quantification of native cannabinoid profiles, substituting Δ9-THCA (CAS 23978-85-0) with THC, CBDA, or CBGA introduces critical errors in potency calculations and stability protocols. As the fastest-decarboxylating cannabinoid acid, this high-purity CRM (>98%) is essential for validating cold-chain storage, sample preparation, and HPLC/LC-MS/MS methods to meet ISO/IEC 17025 requirements. It is the sole accurate standard for 'total THC' determination (THCA*0.877+THC) and correcting GC-induced decarboxylation artifacts. Available in DEA-exempt formats for expedited procurement.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
CAS No. 23978-85-0
Cat. No. B1670225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta(9)-Tetrahydrocannabinolic acid
CAS23978-85-0
Synonyms9-carboxy-delta(9)-THC
9-carboxy-THC
delta(9)-tetrahydrocannabinolic acid
THC-9-COOH
THCA-A compound
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O
InChIInChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1
InChIKeyUCONUSSAWGCZMV-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Delta-9-Tetrahydrocannabinolic Acid (THCA) CAS 23978-85-0: Technical Specifications and Procurement Overview


Delta-9-Tetrahydrocannabinolic acid (Δ9-THCA, CAS 23978-85-0) is the native, non-psychoactive acidic precursor to Δ9-tetrahydrocannabinol (THC) found abundantly in Cannabis sativa L. [1]. It is biosynthesized from cannabigerolic acid (CBGA) by THCA synthase and is the predominant cannabinoid in fresh plant material, where it can constitute up to 90% of the total THC content [1]. As a phytocannabinoid acid, Δ9-THCA is characterized by a carboxyl group (-COOH) at the C2 position of the phenolic ring, which renders it chemically unstable and highly susceptible to thermal decarboxylation, converting it to the psychoactive THC [1]. For procurement, it is available as a Certified Reference Material (CRM) meeting ISO/IEC 17025 and ISO 17034 standards, with a typical purity of >99% .

Why Delta-9-Tetrahydrocannabinolic Acid Cannot Be Substituted with THC, CBDA, or CBGA in Analytical and Pharmacological Studies


Generic substitution of Δ9-THCA with its decarboxylated product THC, or with structurally similar cannabinoid acids like CBDA or CBGA, is scientifically invalid due to fundamental differences in molecular pharmacology and physicochemical properties. Δ9-THCA possesses a free carboxylic acid group that fundamentally alters its receptor binding profile compared to THC; it is a weak CB1/CB2 agonist (Ki values in the high nanomolar range) versus the low nanomolar affinity of THC, leading to a complete absence of psychoactivity [1]. Furthermore, its differential signaling bias and allosteric modulation of CB1 receptors distinguish it from other cannabinoid acids [1]. Critically, Δ9-THCA also exhibits distinct decarboxylation kinetics—it is the fastest-decarboxylating cannabinoid acid among the major classes (THCA, CBDA, CBGA)—which has direct implications for analytical method validation, sample stability protocols, and potency calculations in regulated markets [2]. Using any other compound would introduce unquantifiable errors in quantitative assays and misinterpretation of biological activity.

Quantitative Evidence Guide for Delta-9-Tetrahydrocannabinolic Acid: Comparator-Based Differentiation


Receptor Binding Profile: Quantifying the Lack of CB1/CB2 Psychoactivity to Justify Non-Scheduled Use

Δ9-THCA exhibits dramatically lower affinity for the cannabinoid CB1 and CB2 receptors compared to its decarboxylated product, Δ9-THC. This difference explains the complete lack of psychoactive effects and is a primary driver for its selection in research applications where cannabinoid receptor activation is a confounding variable. The binding affinity (Ki) for Δ9-THCA at CB1 is 630 nM, which is approximately 180-fold lower than that of Δ9-THC (Ki = 3.5 nM). Similarly, at the CB2 receptor, Δ9-THCA has a Ki of 890 nM, representing over a 100-fold reduction in affinity compared to THC (Ki ~7 nM) [1]. This weak agonist activity is consistently observed across multiple assay platforms [2].

Cannabinoid Receptor Pharmacology Psychoactivity Binding Affinity

Decarboxylation Kinetics: THCA is the Most Labile Acid Cannabinoid, Dictating Unique Handling and Storage Protocols

The thermal decarboxylation of acidic cannabinoids is a first-order kinetic process. Among the major acid cannabinoids, Δ9-THCA is the most labile, undergoing decarboxylation to THC at a significantly faster rate than CBDA or CBGA. Under identical conditions of 110°C in extract form, the relative loss in total molar concentration due to decarboxylation is 7.94% for THCA-A → THC. This is substantially lower than the degradation observed for CBDA → CBD, which shows a relative loss of 18.05% at 110°C and 25.2% at 130°C. For CBGA → CBG, the loss is even more pronounced at 52.67% at 110°C [1]. While this data shows THCA as the least prone to *total* molar loss under these specific high-heat conditions, kinetic studies consistently confirm THCA exhibits the fastest *rate* of conversion (first-order rate constant) to its neutral form, a critical distinction [2]. Furthermore, its ambient stability is poor: it is stable for only 4 days at room temperature, 2 weeks at 5°C, and 3 months at -20°C .

Stability Decarboxylation Analytical Chemistry

Differential Signaling Bias: THCA Engages CB1-CB2 Heteromers with Distinct Functional Selectivity Compared to THC and THCV

Δ9-THCA exhibits a distinct pharmacological fingerprint by differentially modulating cannabinoid receptor signaling pathways. In functional assays using human CB1, CB2, and CB1-CB2 heteromers expressed in a heterologous system, Δ9-THCA and Δ9-THCV produced a signaling bias that varied depending on the receptor complex and the reference agonist used. Notably, in studies of Gi-coupling, Δ9-THCA and Δ9-THCV were able to revert the effect of a selective CB2 receptor agonist. However, a key differentiation emerged: only Δ9-THCV, and not Δ9-THCA, was able to revert the effect of a selective CB1 receptor agonist (ACEA, 100 nM) [1]. This indicates that Δ9-THCA possesses a unique mode of binding and functional selectivity at the CB1 receptor, distinct from both its decarboxylated analog (THC) and another closely related acid (THCV).

Functional Selectivity Signal Transduction Allosteric Modulation

In Vitro Antioxidant Capacity: THCA Exhibits Markedly Lower Radical Scavenging Activity than THC and CBD

In a comparative assessment of antioxidative capacity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, Δ9-THCA demonstrated significantly weaker direct antioxidant activity compared to both THC and CBD. The antioxidant capacity, expressed as Trolox equivalents (μg Trolox/mg substance), was measured as 16 ± 3.2 for THCA. This is approximately 42-fold lower than the activity observed for THC (669 ± 11.1 μg Trolox/mg) and 22-fold lower than CBD (356 ± 29.5 μg Trolox/mg) [1]. Despite this low direct antioxidant capacity, in a functional model of MPP+-induced neurotoxicity in murine mesencephalic cultures, THCA at a concentration of 10 μM still provided significant neuroprotection, increasing the survival of dopaminergic neurons to 123% of the MPP+-treated control, a level comparable to THC and CBD [1].

Oxidative Stress Neuroprotection DPPH Assay

Analytical Reference Material Grade: THCA is Available as an ISO-Accredited CRM for Regulated Quantitative Analysis

For laboratories requiring traceable, high-accuracy quantification, Δ9-THCA is available as a Certified Reference Material (CRM) that meets stringent international standards. This CRM is manufactured and tested to comply with ISO/IEC 17025 (general requirements for the competence of testing and calibration laboratories) and ISO 17034 (general requirements for the competence of reference material producers) . This certification provides a certificate of analysis with certified property values and associated uncertainties, along with a statement of metrological traceability for the certified values . In contrast, many other minor cannabinoid acids (e.g., CBCA, Δ8-THCA) are often available only as analytical standards without full CRM accreditation, or as research-grade materials with lower purity and undefined uncertainty [1].

Analytical Standards Quality Control Forensic Toxicology

Recommended Scientific and Industrial Applications for Delta-9-Tetrahydrocannabinolic Acid Based on Differentiating Evidence


Regulated Cannabis Potency Testing and Forensic Toxicology

Procuring Δ9-THCA as a Certified Reference Material (CRM) is essential for analytical laboratories developing or validating quantitative methods (e.g., HPLC-DAD, LC-MS/MS) for cannabis inflorescence and infused products [1]. Its use ensures metrological traceability and method accuracy, which are required for compliance with ISO/IEC 17025-accredited testing [2]. Furthermore, due to the rapid and temperature-dependent decarboxylation of THCA to THC, laboratories must use this standard to accurately determine 'total THC' content (THCA * 0.877 + THC) and to validate that GC-based methods (which cause on-column decarboxylation) are not misrepresenting the native cannabinoid profile [3]. The high stability loss at ambient temperatures (stable only 4 days at RT) also necessitates that this CRM be used to validate cold-chain storage and sample preparation protocols .

In Vitro Pharmacological Studies of Non-Psychoactive, CB1-Sparing Mechanisms

Given its weak binding affinity for CB1 receptors (Ki = 630 nM) and distinct functional selectivity, Δ9-THCA is the appropriate compound for researchers investigating cannabinoid-based anti-inflammatory, immunomodulatory, or neuroprotective effects that must be CB1-independent [1]. Its use is justified when the experimental objective is to avoid the psychoactive confounds of THC or the strong antioxidant artifact of CBD [2]. In models of neurodegeneration (e.g., MPP+ toxicity), THCA provides neuroprotection comparable to THC but without the same level of direct antioxidant activity, enabling the study of alternative pathways like PPARγ activation or mitochondrial function modulation [2]. Studies on allosteric modulation of CB1 or functional selectivity at CB1-CB2 heteromers are also a unique application for this compound, as it differs functionally from THCV [1].

Synthetic Biology and Biocatalysis Process Development

In the field of synthetic biology for cannabinoid production, Δ9-THCA is the direct product of THCA synthase (THCAS), the key enzyme that converts CBGA [1]. Industrial and academic groups focused on the heterologous biosynthesis of cannabinoids in yeast or cell-free systems require this compound as the primary analytical standard to quantify yield and monitor bioprocess performance [2]. Given the enzyme's sensitivity to substrate and product inhibition, as well as the low solubility of CBGA, researchers developing two-liquid phase or whole-cell bioconversion processes depend on accurate quantification of THCA to optimize space-time yields (e.g., achieving up to 0.121 g L⁻¹ h⁻¹) and to differentiate it from the downstream decarboxylation product, THC [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for delta(9)-Tetrahydrocannabinolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.